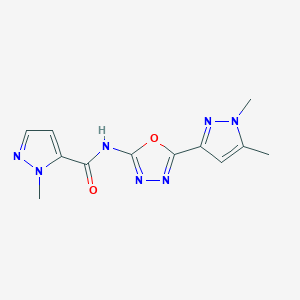

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound features a 1,3,4-oxadiazole core linked to two pyrazole rings, with methyl substituents at the 1- and 5-positions of the pyrazole moieties and a carboxamide bridge. Its synthesis likely involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt), as seen in structurally related pyrazole-oxadiazole hybrids .

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-7-6-8(17-18(7)2)11-15-16-12(21-11)14-10(20)9-4-5-13-19(9)3/h4-6H,1-3H3,(H,14,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVNNSMNJJIZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=NN3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups, such as pyrazole and oxadiazole rings, makes it versatile in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines in the presence of a base.

Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including halogenated pyrazoles, oxadiazoles, and other heterocyclic compounds

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and oxadiazole rings are valuable in constructing pharmaceuticals, agrochemicals, and organic materials.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Studies have shown that pyrazole derivatives exhibit antileishmanial, antimalarial, and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is being investigated for its pharmacological effects. Its derivatives have shown promise in treating various diseases, including parasitic infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their durability and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can bind to enzymes, receptors, and other biological molecules, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ): These feature chloro, cyano, and aryl substituents on the pyrazole rings. For instance, 3a (C21H15ClN6O) has a phenyl group at both pyrazole positions, yielding a molecular weight of 403.1 g/mol.

- N-benzyl-N-hydroxy-1-arylpyrazole carboxamides (): These incorporate hydroxyl and benzyl groups, enhancing hydrogen-bonding capacity but possibly reducing metabolic stability compared to the methylated pyrazole in the target compound .

- Pyrazole-isoxazole hybrids (): Substitution of oxadiazole with isoxazole or carbothioamide (C=S instead of C=O) alters electronic properties. For example, carbothioamides () may exhibit stronger metal-binding affinity but lower hydrolytic stability .

Physicochemical Properties

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 232.25 g/mol. The presence of both pyrazole and oxadiazole rings suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and antitumor properties. The proposed mechanisms of action for this compound include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role as an anti-inflammatory agent .

- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties against various pathogens. Preliminary studies indicate that this compound may exhibit similar effects .

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds structurally related to this compound showed significant inhibition in carrageenan-induced paw edema models. The most potent derivatives exhibited an inhibition percentage exceeding 60% compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Screening

In vitro studies have demonstrated that derivatives containing the oxadiazole moiety possess activity against Mycobacterium tuberculosis. The structure of this compound suggests it may also be effective against other bacterial strains .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.